Cas no 92-24-0 (Naphthacene (>80%))

Naphthacene (>80%) structure
Naphthacene (>80%) structure
Produktname:Naphthacene (>80%)
CAS-Nr.:92-24-0
MF:C18H12
MW:228.287884712219
MDL:MFCD00003702
CID:34634
PubChem ID:253659969

Naphthacene (>80%) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Naphthacene
    • Naphthacene (purified by sublimation)
    • 2,3-Benzanthracene
    • Benz[b]anthracene
    • Naphthacene Solution
    • Tetracene
    • 2,3-Benzanthracene (purified by sublimation)
    • Tetracene (purified by sublimation)
    • Rubene
    • Benz(b)anthracene
    • 2,3-Benzanthrene
    • Chrysogen
    • Tetracene (hydrocarbon)
    • QYJ5Z6712R
    • IFLREYGFSNHWGE-UHFFFAOYSA-N
    • naphthacene, benz[b]anthracene;tetracene, naphthacene, benz[b]anthracene
    • Tetracen
    • Methacene
    • Benzo[b]anthracene
    • Benz[b]anthracene, 98%
    • MLS000028646
    • Benz[b]anthracene,
    • Naphthacene (>80%)
    • MDL: MFCD00003702
    • Inchi: 1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H
    • InChI-Schlüssel: IFLREYGFSNHWGE-UHFFFAOYSA-N
    • Lächelt: C1C=C2C(C=C3C(=C2)C=C2C(C=CC=C2)=C3)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 228.09400
  • Monoisotopenmasse: 228.094
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 236
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Orange rote Blattkristalle mit leichter grüner Fluoreszenz unter Sonnenlicht
  • Dichte: 1.35
  • Schmelzpunkt: >300 °C (lit.)
  • Siedepunkt: 305.1°C (rough estimate)
  • Flammpunkt: 209.1ºC
  • Brechungsindex: 1.5500 (estimate)
  • Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 5.14620
  • Löslichkeit: Unlöslich in den meisten Lösungsmitteln, löslich in Xylol \ konzentrierte Schwefelsäure, unlöslich in Benzol
  • Merck: 6369
  • Sensibilität: Luftempfindlich; Lichtempfindlich

Naphthacene (>80%) Sicherheitsinformationen

  • Symbol: GHS08
  • Prompt:Warnung
  • Gefahrenhinweis: H351
  • Warnhinweis: P201-P202-P280-P308+P313-P405-P501
  • Transportnummer gefährlicher Stoffe:UN 3077 9/PG 3
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: R50/53
  • Sicherheitshinweise: S45; S36/37
  • RTECS:QI7605000
  • Identifizierung gefährlicher Stoffe: N
  • Risikophrasen:R50/53

Naphthacene (>80%) Zolldaten

  • HS-CODE:2902909090
  • Zolldaten:

    China Zollkodex:

    2902909090

    Übersicht:

    29029090. Andere aromatische Kohlenwasserstoffe. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:2.0%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten

    Zusammenfassung:

    29029090 andere aromatische Kohlenwasserstoffe. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:2.0%.General tariff:30.0%

Naphthacene (>80%) Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0001-100mg
Naphthacene (>80%)
92-24-0 97.0%(LC)
100mg
¥490.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230569-1g
Naphthacene
92-24-0 99%
1g
¥1384.00 2024-04-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0001-1G
Naphthacene
92-24-0 >97.0%(HPLC)
1g
¥2030.00 2023-09-07
Apollo Scientific
OR50973-250mg
Tetracene
92-24-0
250mg
£40.00 2025-02-20
abcr
AB139151-1 g
Naphthacene, 97%; .
92-24-0 97%
1 g
€213.90 2023-07-20
TRC
N377650-100mg
Naphthacene (>80%)
92-24-0
100mg
$ 88.00 2023-09-06
abcr
AB139151-5 g
Naphthacene, 97%; .
92-24-0 97%
5 g
€718.30 2023-07-20
Apollo Scientific
OR50973-1g
Tetracene
92-24-0
1g
£90.00 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N862672-200mg
Naphthacene
92-24-0 ≥97%
200mg
¥629.00 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0001-1g
Naphthacene (>80%)
92-24-0 97.0%(LC)
1g
¥2250.0 2022-06-10

Naphthacene (>80%) Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Poly(methyl methacrylate) Solvents: Toluene ;  overnight, rt
1.2 Solvents: Dichloromethane
1.3 1 h, rt
Referenz
Photochemical synthesis of naphthacene and its derivatives for irreversible photo-responsive fluorescent molecules
Aotake, Tatsuya; Yamashita, Yuko; Okujima, Tetsuo; Shirasawa, Nobuhiko; Jo, Yukari; et al, Tetrahedron Letters, 2013, 54(14), 1790-1793

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Stannous chloride
Referenz
Synthesis of Geometrically Well-Defined Covalent Acene Dimers for Mechanistic Exploration of Singlet Fission
Carey, Thomas J.; Snyder, Jamie L.; Miller, Ethan G.; Sammakia, Tarek ; Damrauer, Niels H., Journal of Organic Chemistry, 2017, 82(9), 4866-4874

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium sulfite Catalysts: 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-dioxo[2,6-pyridinedicarboxylato(2-)-κ… Solvents: Benzene ;  96 h, 180 °C; 180 °C → rt
1.2 Reagents: Oxygen ;  72 h, 1 atm, 80 °C
Referenz
Benzannulation via Ruthenium-Catalyzed Diol-Diene [4+2] Cycloaddition: One- and Two-Directional Syntheses of Fluoranthenes and Acenes
Geary, Laina M.; Chen, Te-Yu; Montgomery, T. Patrick; Krische, Michael J., Journal of the American Chemical Society, 2014, 136(16), 5920-5922

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Gallium chloride
Referenz
Oxidation of arenes by molten gallium(III) chloride
Dworkin, A. S.; Brown, L. L.; Buchanan, A. C. III; Smith, G. P., Tetrahedron Letters, 1985, 26(23), 2727-30

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Referenz
Twin benzannulation of naphthalene via 1,3-, 1,6-, and 2,6-naphthodiyne synthetic equivalents. New syntheses of triphenylene, benz[a]anthracene, and naphthacene
Gribble, Gordon W.; Perni, Robert B.; Onan, Kay D., Journal of Organic Chemistry, 1985, 50(16), 2934-9

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Copper
Referenz
Aromatic hydrocarbons. XXIV. Hexacene, a green simple hydrocarbon
Clar, E., Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1939, 72, 1817-21

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Method of producing tetracene
, USSR, , ,

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Formation of C60 and polycyclic aromatic hydrocarbons upon electric discharges in liquid toluene
Beck, Mihaly T.; Dinya, Zoltan; Keki, Sandor; Papp, Lajos, Tetrahedron, 1993, 49(1), 285-90

Synthetic Routes 9

Reaktionsbedingungen
Referenz
Electrochemical reactions of carbonyl compounds in the presence of ethanethiol
Tamano, Michiko; Nishio, Shoji; Fujimura, Yoshikazu; Koketsu, Jugo, Nippon Kagaku Kaishi, 1990, (4), 391-5

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran
1.2 Solvents: Benzene
Referenz
A reiterative approach to 2,3-disubstituted naphthalenes and anthracenes
Bowles, Daniel M.; Anthony, John E., Organic Letters, 2000, 2(1), 85-87

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride Solvents: 1,2-Dichloroethane ;  1 min, 0 °C; 3 h, 0 °C → 40 °C
Referenz
Straightforward Synthesis of 2- and 2,8-Substituted Tetracenes
Woodward, Simon ; Ackermann, Miriam; Ahirwar, Saurabh K.; Burroughs, Laurence; Garrett, Mary Robert; et al, Chemistry - A European Journal, 2017, 23(32), 7819-7824

Synthetic Routes 12

Reaktionsbedingungen
Referenz
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; Iwanaga, T., Science of Synthesis, 2010, 45, 745-854

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Isobenzofuran-aryne cycloadducts: formation and regioselective conversion to anthrones and substituted polycyclic aromatics
Netka, Jill; Crump, Stephen L.; Rickborn, Bruce, Journal of Organic Chemistry, 1986, 51(8), 1189-99

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Tetrahydrofuran ;  rt; 1 h, rt
Referenz
Electron Acceptors Based on Cyclopentannulated Tetracenes
Kulkarni, Gajanan C.; Morales-Cruz, Jean L.; Hussain, Waseem A.; Garvey, Ian J.; Plunkett, Kyle N., Synlett, 2018, 29(19), 2572-2576

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Aluminum Catalysts: Mercuric chloride Solvents: Carbon tetrachloride ,  Cyclohexanol ;  rt → 80 °C; 3 h, 100 °C
1.2 48 h, 150 °C
Referenz
Synthesis and Characterization of 5,5'-Bitetracene
Mamada, Masashi; Goushi, Kenichi; Nakamura, Ryota; Kaji, Hironori; Adachi, Chihaya, Chemistry Letters, 2021, 50(4), 800-803

Synthetic Routes 16

Reaktionsbedingungen
1.1 112 - 115 °C
Referenz
Carbonyl-bridged acenes and hydroxymethylene-bridged acenes, preparation thereof, and manufacture of nonbridged acenes therefrom
, Japan, , ,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Palladium Solvents: Xylene
Referenz
Linear acene derivatives. New routes to pentacene and naphthacene and the first synthesis of a triptycene with two anthracene moieties
Luo, Jihmei; Hart, Harold, Journal of Organic Chemistry, 1987, 52(22), 4833-6

Synthetic Routes 18

Reaktionsbedingungen
Referenz
Hydride eliminations. 6. Deprotonation-hydride elimination as a method for dehydrogenation
Reetz, Manfred T.; Eibach, Franz, Angewandte Chemie, 1978, 90(4), 285-6

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Referenz
Diels-Alder approach to naphthocyclobutenes and anthrocyclobutenes
Thummel, Randolph P.; Cravey, Wesley E.; Nutakul, Wutichai, Journal of Organic Chemistry, 1978, 43(12), 2473-7

Synthetic Routes 20

Reaktionsbedingungen
Referenz
A convenient generation of 2,3-naphthalyne. Linear annulation of naphthalene and a new naphthacene synthesis
LeHoullier, Craig S.; Gribble, Gordon W., Journal of Organic Chemistry, 1983, 48(14), 2364-6

Naphthacene (>80%) Raw materials

Naphthacene (>80%) Preparation Products

Naphthacene (>80%) Verwandte Literatur

Verwandte Kategorien

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92-24-0)Naphthacene (>80%)
A854684
Reinheit:99%/99%
Menge:5g/1g
Preis ($):606.0/176.0